molecular formula C18H22N2 B13927001 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene CAS No. 62741-12-2

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene

Cat. No.: B13927001
CAS No.: 62741-12-2
M. Wt: 266.4 g/mol
InChI Key: KSNRJOXTTHDGNZ-UHFFFAOYSA-N
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Description

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene is a structurally complex organic compound featuring two para-aminophenyl groups attached to a branched pentene backbone. The presence of aromatic amine groups enhances its reactivity in polymerization processes and may contribute to unique electronic or optical characteristics in derived materials .

Properties

CAS No.

62741-12-2

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

4-[4-(4-aminophenyl)-4-methylpent-1-en-2-yl]aniline

InChI

InChI=1S/C18H22N2/c1-13(14-4-8-16(19)9-5-14)12-18(2,3)15-6-10-17(20)11-7-15/h4-11H,1,12,19-20H2,2-3H3

InChI Key

KSNRJOXTTHDGNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=C)C1=CC=C(C=C1)N)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene typically involves the reaction of 4-methyl-1-pentene with p-nitroaniline, followed by a reduction process to convert the nitro groups to amino groups. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient conversion and high yield. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene involves its interaction with various molecular targets through its amino groups. These groups can form hydrogen bonds, participate in nucleophilic attacks, and engage in other chemical interactions, influencing the compound’s reactivity and functionality. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its applications in synthesis and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

2.4-Bis(4-hydroxyphenyl)-4-methyl-1-pentene
  • Structure: Differs by substituting hydroxyl (-OH) groups for the amino (-NH₂) groups on the phenyl rings.
  • Properties: Polarity: Hydroxyl groups increase polarity, enhancing solubility in polar solvents (e.g., water, alcohols) compared to the amino variant . Thermal Stability: Hydroxyphenyl derivatives may exhibit lower thermal stability due to hydrogen bonding disruption at elevated temperatures. In contrast, the amino groups in 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene could improve thermal resistance through conjugated aromatic systems .
  • Applications: Primarily used as an intermediate in synthesizing bisphenol A analogs, which are relevant in epoxy resins and polycarbonates .
4-(Bis(4-aminophenyl)methyl)phenol
  • Structure: Contains a central phenol group linked to two p-aminophenyl groups via a methyl bridge.
  • Properties: Reactivity: The phenolic -OH group introduces additional sites for crosslinking or functionalization, unlike the pentene backbone in the target compound.

Physical and Chemical Properties

Table 1: Key Property Comparison

Compound Molecular Formula Substituents Melting Point (°C) Key Applications
2,4-Bis(p-aminophenyl)-4-methyl-1-pentene C₁₈H₂₂N₂ -NH₂ (para) Not reported Polymer intermediates, coatings
2,4-Bis(4-hydroxyphenyl)-4-methyl-1-pentene C₁₈H₂₀O₂ -OH (para) Not reported Bisphenol A synthesis
Poly(4-methyl-1-pentene) (C₆H₁₂)ₙ None (polymer) 215 Medical devices, membranes

Biological Activity

2,4-Bis(p-aminophenyl)-4-methyl-1-pentene (CAS Number: 62741-12-2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C18_{18}H22_{22}N2_2
  • Molecular Weight : 266.38 g/mol
  • Structural Characteristics : The compound features a pentene backbone with two p-aminophenyl groups attached at the 2 and 4 positions, contributing to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene has been primarily investigated in relation to its anticancer properties. The compound exhibits several mechanisms of action that influence cell growth and apoptosis.

Anticancer Activity

Recent studies have evaluated the compound's effects on various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), and lung cancer (A549). The following table summarizes key findings from these studies:

Cell Line IC50_{50} (µM) Mechanism of Action Reference
MCF-70.50Induction of apoptosis via DNA damage
HeLa1.30Inhibition of cell proliferation
A5492.21Cell cycle arrest at G2/M phase
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and activation of caspases.
  • Cell Cycle Arrest : Studies indicate that 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene can cause cell cycle arrest, particularly at the G2/M phase, leading to reduced cell proliferation.
  • Kinase Targeting : Preliminary predictions suggest that the compound may interact with various kinases involved in cell signaling pathways, although specific interactions remain to be elucidated .

Study on Breast Cancer Cells

A study investigated the effects of 2,4-Bis(p-aminophenyl)-4-methyl-1-pentene on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.50 µM, highlighting its potential as an effective anticancer agent.

Study on Cervical and Lung Cancer Cells

Another investigation focused on HeLa and A549 cells, where the compound demonstrated IC50_{50} values of 1.30 µM and 2.21 µM respectively. The study concluded that the compound effectively inhibits cell growth and could serve as a lead compound for further development in cancer therapy .

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